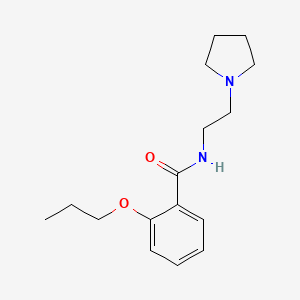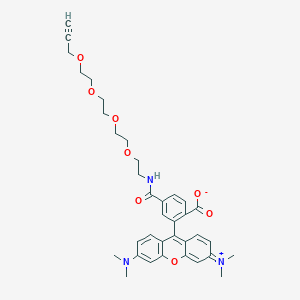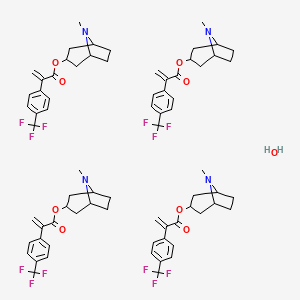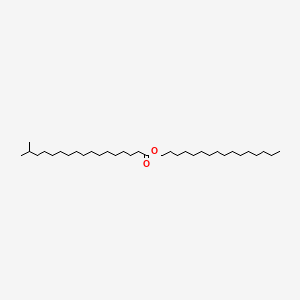
Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a 2-propoxy group and a pyrrolidinyl ethyl substituent, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- typically involves the reaction of 2-propoxybenzoyl chloride with 2-(pyrrolidin-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyrrolidinyl ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide or pyrrolidinyl ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. The pyrrolidinyl ethyl group may interact with biological receptors or enzymes, modulating their activity. The benzamide core can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propoxy-N-(2-(pyrrolidinyl)ethyl)benzamide
- N-(2-(Pyrrolidin-1-yl)ethyl)-2-propoxybenzamide
Uniqueness
Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzamide core with the 2-propoxy and pyrrolidinyl ethyl groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
73664-83-2 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
2-propoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-2-13-20-15-8-4-3-7-14(15)16(19)17-9-12-18-10-5-6-11-18/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,17,19) |
InChI-Schlüssel |
ZEKKGCNVBCOGIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)


![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)

![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)


![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
